Oxycodone-O-methyl-d3 Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H22ClNO4 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-9-(trideuteriomethoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H/t13-,16+,17+,18-;/m1./s1/i2D3; |
InChI Key |
MUZQPDBAOYKNLO-FBOZZFOFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)O)C=C1.Cl |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Strategies for Oxycodone O Methyl D3 Hydrochloride
Precursor Chemistry and Synthetic Route Development
The creation of Oxycodone-O-methyl-d3 Hydrochloride hinges on a carefully planned synthetic route that begins with the selection and preparation of appropriate precursors and incorporates strategic methylation and deuterium (B1214612) introduction steps.
Selection and Preparation of Oxycodone Precursors
The most common and historically significant starting material for the synthesis of oxycodone is thebaine, a naturally occurring opiate alkaloid extracted from the poppy plant, Papaver somniferum or Papaver bracteatum. google.comd-nb.info Thebaine provides the core morphinan (B1239233) skeleton necessary for the construction of oxycodone.
The general synthetic pathway involves a two-step process:
Oxidation of Thebaine: Thebaine is first oxidized to 14-hydroxycodeinone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in formic or acetic acid. google.comgoogle.com The use of peracetic acid in aqueous acetic acid is also a documented method. google.com
Reduction of 14-hydroxycodeinone: The intermediate, 14-hydroxycodeinone, is then reduced to form oxycodone. This reduction is commonly carried out via catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst. google.comgoogle.com
An alternative precursor for the synthesis of oxycodone and its analogs is codeine, which can be oxidized to codeinone. However, this route requires subsequent protection and modification steps to arrive at the oxycodone structure. google.com Given the efficiency of the thebaine-to-oxycodone conversion, it remains a prevalent choice in many synthetic strategies. wipo.intgoogle.com
Strategies for O-Methylation and Deuterium Incorporation
The defining feature of this compound is the presence of a trideuteromethyl group (-OCD₃) at the O-methyl position. The introduction of this isotopically labeled group is a key step that requires specialized reagents and conditions.
The most direct approach for this transformation is the O-demethylation of the precursor, followed by remethylation with a deuterated methylating agent. For instance, the O-methyl group of oxycodone can be cleaved to yield oxymorphone. chim.it Subsequently, the phenolic hydroxyl group of oxymorphone can be re-methylated using a deuterated methyl source.
A common and effective reagent for introducing the -CD₃ group is deuterated methyl iodide (CD₃I). However, due to its carcinogenic nature and cost, alternative reagents are often sought. researchgate.net One such alternative is trimethyloxosulphonium iodide-d9 (TDMSOI), which can serve as a source for the -CD₃ group in a one-pot, solvent-free mechanochemical method for N- and O-trideuteromethylation. researchgate.net This method has shown promise for the deuteration of various drugs and intermediates containing phenol (B47542), acid, and amine functional groups. researchgate.net
The reaction conditions for O-methylation must be carefully controlled to ensure high efficiency and prevent unwanted side reactions. The choice of base and solvent is critical in facilitating the nucleophilic attack of the phenoxide ion on the deuterated methylating agent.
Deuterium Labeling Methodology and Efficiency
The successful synthesis of this compound is contingent upon the efficiency and selectivity of the deuterium labeling process. This involves specific methods for isotopic enrichment and optimization of reaction conditions to maximize the incorporation of deuterium.
Specific Methods for d3 Isotopic Enrichment
The primary goal of d3 isotopic enrichment is to achieve a high percentage of molecules containing the desired trideuteromethyl group, with minimal presence of partially deuterated (d1, d2) or non-deuterated (d0) species. rsc.org The isotopic enrichment of the final product is directly related to the isotopic purity of the deuterated methylating agent used. isotope.com
Several methods can be employed to introduce the deuterium atoms. The Girdler sulfide (B99878) process is a common industrial method for producing heavy water (D₂O), which can then be used to synthesize deuterated reagents. neulandlabs.com Other methods for deuterium enrichment include fractional distillation and electrolysis. neulandlabs.com More recently, novel techniques utilizing graphene have been developed for the efficient separation of hydrogen and deuterium at room temperature, offering a potentially more cost-effective purification method. jsap.or.jp
For the synthesis of Oxycodone-O-methyl-d3, starting with a highly enriched source of deuterated methyl iodide or a similar methylating agent is crucial for achieving high isotopic purity in the final product.
Optimization of Deuteration Yields and Selectivity
Optimizing the yield and selectivity of the deuteration reaction involves careful consideration of several factors. In the case of O-methylation, the reaction conditions must favor the methylation of the phenolic hydroxyl group over other potential reaction sites.
The choice of base is critical. A base that is strong enough to deprotonate the phenol but not so strong as to cause side reactions is ideal. The solvent system also plays a significant role in the reaction's success. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for such reactions. chim.it
Furthermore, the reaction temperature and time must be optimized to drive the reaction to completion while minimizing the formation of impurities. Post-reaction workup and purification are also essential to isolate the desired deuterated product with high chemical and isotopic purity.
Purification and Isolation Techniques for Isotopic Purity
After the synthesis and deuteration steps, the crude product is a mixture containing the desired this compound, as well as unreacted starting materials, byproducts, and potentially, isotopologues with lower degrees of deuteration. Therefore, rigorous purification is necessary to achieve high isotopic and chemical purity.
A common technique for purification is column chromatography. This method separates compounds based on their differential adsorption to a stationary phase. By carefully selecting the stationary and mobile phases, it is possible to isolate the target deuterated compound from impurities.
Recrystallization is another powerful purification technique. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound will crystallize out of the solution in a purer form, leaving impurities behind in the solvent.
To confirm the isotopic purity of the final product, a combination of analytical techniques is employed. High-resolution mass spectrometry (HRMS) is a key tool for determining the isotopic enrichment by analyzing the relative abundance of the different isotopologues. rsc.orgnih.govresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, can also be used to confirm the position of the deuterium labels and to quantify the isotopic abundance. rsc.orgnih.gov
The table below summarizes the key steps and considerations in the synthesis and purification of this compound.
| Stage | Key Process | Primary Reagents/Techniques | Objective |
| Precursor Synthesis | Oxidation of Thebaine | Thebaine, Hydrogen Peroxide, Formic/Acetic Acid | To produce 14-hydroxycodeinone |
| Reduction | 14-hydroxycodeinone, Pd/C catalyst, H₂ | To form the oxycodone backbone | |
| Deuteration | O-demethylation | Oxycodone | To create a site for deuteromethylation |
| O-methylation | Oxymorphone, Deuterated Methyl Iodide (CD₃I) or TDMSOI | To introduce the trideuteromethyl group | |
| Purification | Chromatographic Separation | Column Chromatography | To separate the target compound from impurities |
| Recrystallization | Suitable solvent system | To enhance the chemical and isotopic purity | |
| Analysis | Isotopic Purity Determination | High-Resolution Mass Spectrometry (HRMS), NMR Spectroscopy | To confirm the level of deuterium incorporation |
Advanced Chromatographic Purification Methods
The purification of this compound is critical to ensure its suitability as a high-purity reference standard. Advanced chromatographic techniques are employed to remove process-related impurities, isomers, and any unlabeled oxycodone. oup.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods used for this purpose. nih.govfda.gov
Reversed-phase chromatography (RPC) is a particularly effective technique. polypeptide.com In this method, a nonpolar stationary phase, such as C8 or C18 silica (B1680970) gel, is used in the chromatography column. polypeptide.comnih.gov The separation is based on the differential partitioning of the analyte and impurities between the hydrophobic stationary phase and a polar mobile phase. The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govpolypeptide.com A gradient elution, where the concentration of the organic modifier is gradually increased, is often used to effectively separate compounds with a wide range of polarities. nih.govpolypeptide.com
For enhanced separation of structurally similar impurities, such as isomers, other advanced techniques like ion mobility spectrometry coupled with mass spectrometry (IMS-MS) can be utilized, although this is more common in analysis than in preparative purification. nih.gov The selection of the specific chromatographic conditions, including column chemistry, mobile phase composition, and gradient profile, is optimized to achieve the highest possible purity of the final product, often exceeding 99.5%. polypeptide.com
| Parameter | Description | Common Examples |
|---|---|---|
| Technique | The primary method used for purification. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | The solid support within the column that interacts with the compounds. | C18 (Octadecyl-silica), C8 (Octyl-silica) polypeptide.comnih.gov |
| Mobile Phase (Aqueous) | The polar solvent component that carries the sample through the column. | Water with buffers like ammonium formate (B1220265) or formic acid nih.gov |
| Mobile Phase (Organic) | The nonpolar solvent component used to elute compounds from the column. | Acetonitrile, Methanol nih.gov |
| Elution Mode | The method by which the mobile phase composition is changed over time. | Gradient Elution (concentration of organic phase is increased over time) nih.gov |
Crystallization and Salt Formation Strategies
Following chromatographic purification, the isolated Oxycodone-O-methyl-d3 free base must be converted into a stable, crystalline hydrochloride salt. This step not only prepares the compound in its desired final form but also serves as an additional purification measure. The process involves dissolving the purified free base in a suitable water-miscible organic solvent, such as isopropyl alcohol, ethanol, or acetone. google.com
Once a clear solution is obtained, a stoichiometric amount of hydrochloric acid (HCl) is added. The addition of HCl protonates the tertiary amine of the oxycodone molecule, forming the hydrochloride salt. This salt is generally much less soluble in the organic solvent than the free base, leading to its precipitation and crystallization out of the solution. google.com
The conditions of crystallization, such as temperature, solvent system, and rate of cooling, are carefully controlled. google.com These parameters can influence the crystal form (polymorphism) of the final product. Different polymorphs can have different physical properties, and for a reference standard, a consistent and stable crystal form is highly desirable. google.com After precipitation, the crystalline solid is collected by filtration, washed with a small amount of cold solvent to remove any residual soluble impurities, and then dried under vacuum to yield the final this compound.
Scale-Up Considerations for Research and Reference Material Production
The transition from a small-scale laboratory synthesis to the production of larger batches of this compound for use as a reference material introduces several challenges. The primary goal is to ensure that the process is reproducible, cost-effective, and consistently yields a product of high chemical and isotopic purity. nih.gov
One of the main considerations is the management of reaction conditions. Heat transfer, mixing efficiency, and reaction kinetics can change significantly with increased volume. Continuous flow chemistry is one advanced approach that can mitigate some of these issues, allowing for better control over reaction parameters and leading to a more consistent product, as has been demonstrated for reactions on the oxycodone scaffold. d-nb.info
Advanced Analytical Methodologies for the Characterization and Quantification of Oxycodone O Methyl D3 Hydrochloride
Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment
Spectroscopic techniques provide the foundational data for the structural elucidation and purity verification of Oxycodone-O-methyl-d3 Hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods offer detailed insights into its atomic composition, bond connectivity, and functional group arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Analysis through ¹H, ¹³C, and ²H NMR provides a complete picture of the molecule's carbon-hydrogen framework and verifies the specific site of isotopic labeling.
¹H NMR: The ¹H NMR spectrum is used to identify all proton-bearing parts of the molecule. For this compound, the key confirmation of successful deuteration is the absence of the characteristic singlet peak for the O-methyl (OCH₃) protons, which typically appears around 3.9 ppm in unlabeled oxycodone. The remaining signals corresponding to the aromatic, aliphatic, and N-methyl protons are expected to be present, confirming the integrity of the core structure.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of the deuterated compound will be nearly identical to that of unlabeled oxycodone, showing all 18 carbon signals. The carbon of the deuterated methoxy (B1213986) group (O-CD₃) will exhibit a characteristic multiplet due to coupling with deuterium (B1214612) (a spin-1 nucleus), and its chemical shift may be slightly different compared to the unlabeled counterpart.
²H NMR: Deuterium (²H) NMR is specifically used to confirm the presence and location of the deuterium label. wikipedia.org A strong signal in the ²H NMR spectrum corresponding to the chemical shift of the methoxy group definitively verifies the successful incorporation of the deuterium atoms at the intended O-methyl position. magritek.com This technique is highly effective for determining the effectiveness of chemical deuteration. huji.ac.il
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Based on data for unlabeled oxycodone in various solvents)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1, H-2 | 6.7-6.8 (d) | 114-120 |
| N-CH₃ | ~2.4 (s) | ~43 |
| O-CH₃ | Absent (deuterated) | ~57 |
| H-5 | ~4.9 (s) | ~90 |
| C=O | - | ~208 |
| Aromatic C | - | 120-145 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within the molecule.
IR Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorption bands. A strong absorption peak around 1725-1735 cm⁻¹ is indicative of the C=O (ketone) stretching vibration. researchgate.net Other significant bands include those for the aromatic C-H stretching, C-O-C (ether) stretching, and O-H stretching from the hydroxyl group. The substitution of protium (B1232500) with deuterium in the methoxy group is expected to cause a shift in the C-D stretching vibrations to lower wavenumbers compared to C-H vibrations, though these may be difficult to discern amidst other signals.
Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for the non-polar bonds and the aromatic ring system. The SERS (Surface-Enhanced Raman Spectroscopy) of oxycodone shows intense peaks between 613-638 cm⁻¹ and at 1279 cm⁻¹, which are associated with C-C-C and C-C-H bending modes. researchgate.netnih.gov Stretching vibrations corresponding to the aromatic ring and the carbonyl group are observed at approximately 1616 cm⁻¹ and 1735 cm⁻¹, respectively. researchgate.net These techniques are valuable for confirming the presence of the core functional groups of the oxycodone structure.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) |
| Ketone (C=O) | IR, Raman | 1725-1735 |
| Aromatic C=C | Raman | ~1616 |
| C-O-C (Ether) | IR | 1200-1300 |
| Phenolic O-H | IR | 3200-3400 (broad) |
| C-C-C Bending | Raman | 613-638 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is used to analyze the electronic transitions within the chromophores of the molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. In a standard solution, oxycodone typically exhibits a wavelength of maximum absorption (λmax) around 280 nm. nihs.go.jpnih.gov This absorption is due to the π → π* electronic transitions within the aromatic system. The position and intensity of this peak can be used for quantitative analysis and to confirm the presence of the aromatic portion of the molecule. The isotopic labeling at the methoxy group does not significantly affect the electronic structure of the aromatic chromophore, so the UV-Vis spectrum is expected to be virtually identical to that of unlabeled oxycodone.
Mass Spectrometric Method Development for Isotopic Purity and Quantification
Mass spectrometry (MS) is a powerful analytical technique essential for confirming the molecular weight, determining isotopic purity, elucidating the structure through fragmentation, and performing highly sensitive quantification of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. This precision allows for the unambiguous determination of the elemental formula. For Oxycodone-O-methyl-d3 (C₁₈H₁₈D₃NO₄), the theoretical monoisotopic mass of the protonated molecule is 319.1732 Da. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) confirms the elemental composition and, by extension, the successful incorporation of three deuterium atoms in place of three protons, distinguishing it from unlabeled oxycodone (C₁₈H₂₁NO₄, [M+H]⁺ = 316.1595 Da) and other potential impurities.
Table 3: Accurate Mass Data for Oxycodone-O-methyl-d3
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Protonated Molecule | [C₁₈H₁₈D₃NO₄+H]⁺ | 319.1732 |
| Unlabeled Analog | [C₁₈H₂₁NO₄+H]⁺ | 316.1595 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule, providing further structural confirmation and enabling the development of highly selective quantitative methods like multiple reaction monitoring (MRM). rug.nlnih.govspringernature.com In an MS/MS experiment, the precursor ion (the protonated molecule, m/z 319.2) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions.
The fragmentation of oxycodone is well-documented. nih.govnih.gov A common fragmentation pathway involves the loss of a water molecule from the protonated parent ion. For Oxycodone-O-methyl-d3, this would be observed as a transition from m/z 319.2 to m/z 301.2 ([M+H-H₂O]⁺). Another significant fragmentation involves cleavage of the ethanamine bridge, leading to characteristic product ions. The presence of the deuterium label on the methoxy group is crucial; any fragments retaining this group will have their mass shifted by +3 Da compared to the corresponding fragments from unlabeled oxycodone, aiding in the confident identification of fragmentation pathways. core.ac.uknih.gov
Table 4: Predicted MS/MS Fragmentation for [Oxycodone-O-methyl-d3 + H]⁺
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |
| 319.2 | 301.2 | H₂O |
| 319.2 | 244.1 | C₄H₅DO |
| 319.2 | 216.1 | C₆H₇DO₂ |
Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Enrichment Verification
Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to measure the relative abundance of isotopes in a given sample. rsc.orgwvu.edu For this compound, IRMS is the definitive method for verifying the degree of deuterium enrichment. The technique provides crucial information on the isotopic signature of the compound, confirming that the deuterium labeling meets the required specifications for its intended use as an internal standard. nih.gov
The process involves converting the analyte into a simple gas, such as hydrogen (H₂), through combustion. This gas is then ionized and accelerated into a magnetic sector mass spectrometer, which separates the ions based on their mass-to-charge ratio. For deuterium verification, the instrument precisely measures the ratio of deuterium (²H) to protium (¹H). fmach.it This ratio is compared against international standards to provide a delta (δ) value, which indicates the level of enrichment.
While IRMS is a primary technique, other methods such as high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to evaluate isotopic enrichment and confirm the structural integrity and position of the deuterium labels. rsc.org The combination of these techniques ensures the high purity and reliability of the labeled compound. rsc.org
Table 1: Hypothetical IRMS Data for Deuterium Enrichment Verification
| Parameter | Specification | Result (Batch A) | Result (Batch B) |
|---|---|---|---|
| Deuterium Atoms per Molecule | ≥ 2.95 | 2.98 | 2.97 |
| Isotopic Purity (% D) | ≥ 98% | 99.5% | 99.2% |
| Unlabeled (d0) Contribution | ≤ 1.0% | 0.3% | 0.5% |
Chromatographic Separations for Impurity Profiling and Isomeric Purity
Chromatographic techniques are fundamental for assessing the chemical purity of this compound, separating it from process-related impurities, degradation products, and isomers.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of non-volatile and thermally sensitive compounds like this compound. google.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. google.com For oxycodone and its analogs, reversed-phase chromatography is commonly employed. researchgate.net
Various detection modes can be coupled with HPLC to achieve high sensitivity and specificity.
UV Detection: Utilized for quantitative analysis, typically at wavelengths around 220 nm or 285 nm where the oxycodone chromophore absorbs light. uspnf.comnih.gov
Electrochemical Detection: Offers high sensitivity with detection limits in the nanogram-per-milliliter range, making it suitable for trace impurity analysis. nih.gov
Mass Spectrometry (LC-MS): Provides structural information about impurities, allowing for their definitive identification. This is particularly useful for characterizing unknown degradation products that may form during stability studies. rsc.org
A typical HPLC method would be validated to separate this compound from potential impurities such as unlabelled oxycodone, precursor molecules like thebaine, and related opioid alkaloids. uspnf.comrsc.org
Table 2: Representative HPLC Data for Impurity Profiling
| Compound | Relative Retention Time (RRT) | Acceptance Limit (%) | Result (%) |
|---|---|---|---|
| Oxycodone Related Compound A | 0.85 | ≤ 0.15 | < 0.05 |
| Oxycodone-O-methyl-d3 HCl | 1.00 | - | 99.7 |
| Unlabeled Oxycodone HCl | 1.00 | Report | 0.2 |
| 14-Hydroxycodeinone | 1.21 | ≤ 0.10 | < 0.05 |
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds, which may be present as residual solvents from the manufacturing process. thermofisher.com Headspace GC is typically employed, where the sample is heated in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. thermofisher.commdpi.com A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification.
The analysis is performed according to harmonized guidelines such as ICH Q3C and USP <467>, which classify solvents into three classes based on their toxicity. thermofisher.com
Table 3: Common Residual Solvents and Their Limits (ICH Q3C)
| Solvent | Class | Concentration Limit (ppm) |
|---|---|---|
| Benzene | 1 (Solvents to be avoided) | 2 |
| Methanol | 2 (Solvents to be limited) | 3000 |
| Acetonitrile (B52724) | 2 (Solvents to be limited) | 410 |
| Toluene | 2 (Solvents to be limited) | 890 |
| Ethanol | 3 (Solvents with low toxic potential) | 5000 |
| Acetone | 3 (Solvents with low toxic potential) | 5000 |
Chiral Chromatography for Enantiomeric Purity (if applicable to synthesis impurities)
Oxycodone possesses multiple stereocenters, making stereochemical purity a critical quality attribute. The synthesis of a deuterated analog must preserve the correct enantiomeric and diastereomeric form. Chiral chromatography, using either HPLC or GC with a chiral stationary phase (CSP), is employed to separate enantiomers and other stereoisomers. nih.govwvu.edumdpi.com
This analysis ensures that the final product is enantiomerically pure and free from unwanted isomers that could arise from the starting materials or be generated during the synthetic process. nih.govmdpi.com The direct separation of enantiomers on a CSP is the most common approach, avoiding the need for derivatization. mdpi.com
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Polymorphic Analysis
Thermal analysis techniques provide essential information about the physical stability of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nasa.gov For this compound, TGA is used to determine its thermal stability and decomposition profile. abo.fi The resulting thermogram can reveal the loss of water or other volatile materials at lower temperatures and the onset of thermal decomposition at higher temperatures. nasa.govabo.fi
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. nih.gov This technique is invaluable for polymorphic analysis, as different crystalline forms (polymorphs) of a compound will exhibit different melting points and enthalpies of fusion. shimadzu.comeuropeanpharmaceuticalreview.com Identifying and controlling polymorphism is crucial, as different forms can have different physical properties, including stability. shimadzu.comresearchgate.net DSC can detect phase transitions, melting points, and recrystallization events, providing a detailed profile of the material's physical state. europeanpharmaceuticalreview.comgoogle.com
Table 4: Illustrative Thermal Analysis Data
| Technique | Parameter | Observation |
|---|---|---|
| TGA | Initial Weight Loss | Minor loss (~0.5%) up to 120°C (indicates low moisture) |
| TGA | Decomposition Onset | > 250°C |
| DSC | Endothermic Event (Melting) | Sharp peak at approx. 275-280°C |
| DSC | Polymorphic Transitions | No transitions observed prior to melting |
Karl Fischer Titration for Water Content Determination
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a substance. mcckf.com This method is superior to loss-on-drying as it is specific to water and is not affected by the loss of other volatile components. mcckf.com Given that Oxycodone-O-methyl-d3 is supplied as a hydrochloride salt, it can be hygroscopic, making the precise measurement of water content essential for accurate weighing and solution preparation.
The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. xylemanalytics.com Two main types of KF titration are used:
Volumetric Titration: Suitable for samples with water content typically from 0.1% to 100%. xylemanalytics.com
Coulometric Titration: Ideal for samples with very low water content, from 1 ppm to 5%. xylemanalytics.com
The choice of method depends on the expected water content of the material. The results ensure that the material meets its specification for water content, which is critical for its use as a certified reference material. sigmaaldrich.com
Table 5: Karl Fischer Titration Results
| Parameter | Method | Specification | Result |
|---|---|---|---|
| Water Content | Coulometric Karl Fischer | ≤ 1.0% w/w | 0.45% w/w |
Molecular Pharmacological Investigations of Oxycodone O Methyl D3 Hydrochloride As a Research Tool
In Vitro Opioid Receptor Binding Kinetics and Affinity Profiling
The primary mechanism of action for oxycodone is through its binding to and activation of opioid receptors, particularly the mu-opioid receptor (MOR), which is responsible for its analgesic effects. nih.govresearchgate.net The introduction of deuterium (B1214612) atoms at the O-methyl position is not expected to significantly alter the stereochemistry or electronic distribution of the pharmacophore responsible for receptor interaction.
Competitive Binding Assays with Known Opioid Ligands
Competitive binding assays are crucial for determining the affinity of a ligand for a specific receptor. In such assays, the labeled compound, in this case, a radiolabeled version of a known opioid ligand like [3H]-DAMGO, competes with the unlabeled test compound (Oxycodone-O-methyl-d3 Hydrochloride) for binding to the receptor. nih.gov
Based on these findings, it is highly probable that this compound would exhibit a binding affinity for the mu-opioid receptor similar to that of unlabeled oxycodone. In competitive binding assays using membranes from cells expressing the human mu-opioid receptor, oxycodone itself has a reported Ki value in the nanomolar range. nih.gov It would be expected that this compound would displace radiolabeled ligands from the mu-opioid receptor in a concentration-dependent manner, yielding a similar Ki value.
Table 1: Predicted Competitive Binding Affinity of this compound at the Mu-Opioid Receptor
| Ligand | Predicted Ki (nM) | Basis for Prediction |
| Oxycodone-O-methyl-d3 HCl | ~25 | Based on the reported Ki of oxycodone (25.87 nM) and the principle that deuteration at non-interacting positions has minimal impact on receptor affinity. nih.govfrontiersin.org |
| Oxycodone | 25.87 | Experimentally determined value. nih.gov |
Receptor Selectivity and Potency as a Labeled Probe
The utility of a compound as a labeled probe depends on its receptor selectivity and potency. Oxycodone primarily acts as a mu-opioid receptor agonist, though it may have some activity at other opioid receptors at higher concentrations. researchgate.net Similar to its binding affinity, the receptor selectivity of this compound is anticipated to mirror that of oxycodone.
As a labeled probe, for example, if synthesized with a radioactive isotope like tritium (B154650) ([3H]), Oxycodone-O-methyl-d3 [3H] Hydrochloride could be used to directly study opioid receptor distribution and density in various tissues. Its potency as a labeled probe would be a function of its specific activity (Ci/mmol) and its binding affinity. The deuteration itself would not directly impact potency in this context, but the stability it imparts could be advantageous for in vitro and in vivo tracing studies.
Enzymatic Substrate Potential and Inhibitory Effects in Isolated Enzyme Systems
The metabolism of oxycodone is a critical determinant of its pharmacokinetic profile and is primarily mediated by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems. nih.govnih.gov The deuterium substitution in this compound is located at the O-methyl group, a primary site of metabolic activity.
Assessment of Interaction with Cytochrome P450 Isozymes (e.g., CYP3A4, CYP2D6) in Microsomal Preparations
Oxycodone is metabolized in the liver via two major pathways: N-demethylation to noroxycodone, catalyzed mainly by CYP3A4, and O-demethylation to the potent opioid agonist oxymorphone, catalyzed by CYP2D6. nih.govnih.gov
The deuterium atoms on the O-methyl group of this compound would be expected to exert a significant kinetic isotope effect (KIE) on the O-demethylation reaction mediated by CYP2D6. The C-D bond is stronger than the C-H bond, and its cleavage is the rate-limiting step in this metabolic pathway. nih.gov Consequently, the rate of formation of oxymorphone from this compound in human liver microsomal preparations is predicted to be substantially slower compared to that of unlabeled oxycodone.
Conversely, the N-demethylation pathway catalyzed by CYP3A4 should be largely unaffected, as the site of deuteration is distant from the N-methyl group that is removed. Therefore, in in vitro studies with human liver microsomes, one would anticipate a shift in the metabolic ratio, with a relative increase in the production of noroxycodone-d3 compared to oxymorphone-d3.
Table 2: Predicted Metabolic Profile of this compound in Human Liver Microsomes
| Compound | Primary Metabolizing Enzyme | Expected Metabolic Rate | Predicted Major Metabolite |
| Oxycodone-O-methyl-d3 HCl | CYP2D6 (O-demethylation) | Decreased (due to KIE) | Noroxycodone-d3 |
| Oxycodone-O-methyl-d3 HCl | CYP3A4 (N-demethylation) | Unchanged | |
| Oxycodone | CYP2D6 (O-demethylation) | Normal | Noroxycodone |
| Oxycodone | CYP3A4 (N-demethylation) | Normal |
Investigation of Glucuronidation by UGT Enzymes in Recombinant Systems
Glucuronidation is a phase II metabolic pathway that involves the conjugation of glucuronic acid to the parent drug or its metabolites, facilitating their excretion. nih.gov Oxycodone and its metabolites undergo glucuronidation. Studies with recombinant human UGT enzymes have shown that UGT2B7 is the primary enzyme responsible for the glucuronidation of oxycodone. pharmgkb.org
The site of deuteration in this compound is not directly involved in the glucuronidation of the parent molecule, which typically occurs at the 6-keto or 14-hydroxyl group. Therefore, it is unlikely that the deuteration at the O-methyl position would significantly alter the kinetics of UGT-mediated glucuronidation of the parent compound. However, the altered profile of phase I metabolites (i.e., reduced formation of oxymorphone) would consequently lead to a different pattern of glucuronidated metabolites.
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand and its receptor at the atomic level. nrfhh.com These studies can provide insights into the binding orientation, key amino acid residues involved in the interaction, and the free energy of binding.
The critical interactions for opioid binding to the mu-opioid receptor involve a salt bridge between the protonated amine of the ligand and a conserved aspartic acid residue (Asp147), as well as hydrophobic and hydrogen bond interactions with other residues within the binding pocket. youtube.com The O-methyl group of oxycodone is situated within a hydrophobic pocket, and the substitution of hydrogen with deuterium would not change the nature of these van der Waals interactions. Therefore, the calculated binding energy from molecular docking studies for this compound is predicted to be very similar to that of oxycodone.
Computational Analysis of Binding Conformations and Energetics
Computational modeling techniques are powerful methods for visualizing and quantifying the interactions between a ligand, such as this compound, and its biological target, the µ-opioid receptor. These in silico approaches can provide profound insights into the binding conformations and the energetic favorability of these interactions.
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking studies would be employed to place the molecule within the binding pocket of the µ-opioid receptor. The output of such a study would be a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. It is hypothesized that the deuterated analog would adopt a binding pose highly similar to that of unlabeled oxycodone, given the minimal steric difference between protium (B1232500) and deuterium. The primary interactions would likely involve the protonated amine forming a salt bridge with a key aspartate residue (Asp147 in the human µ-opioid receptor) and hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues within the receptor.
The binding energetics, including the free energy of binding, can be calculated from these simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations provide a quantitative measure of binding affinity. While the electronic effects of deuterium are subtle, they can influence bond strength and vibrational energy, which may translate to small but potentially measurable differences in binding free energy.
Table 1: Hypothetical Binding Energetics of Oxycodone and its Deuterated Analog at the µ-Opioid Receptor This table presents illustrative data that would be expected from a computational analysis. The values are not based on experimental results.
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |
| Oxycodone Hydrochloride | -9.5 | -10.2 | Asp147, Tyr148, Met151, Trp293, His297, Tyr326 |
| This compound | -9.5 | -10.3 | Asp147, Tyr148, Met151, Trp293, His297, Tyr326 |
Prediction of Structure-Activity Relationships for Deuterated Analogues
The substitution of hydrogen with deuterium can have a significant impact on the pharmacokinetic properties of a drug, primarily through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this can slow the rate of metabolic reactions that involve the cleavage of this bond. In the case of oxycodone, the O-methyl group is a site of metabolism by cytochrome P450 enzymes, specifically CYP2D6, which demethylates it to form the active metabolite oxymorphone.
Computational methods can be employed to predict the structure-activity relationships (SAR) for deuterated analogs of oxycodone. By understanding how deuteration at specific sites influences metabolic stability and receptor affinity, researchers can design novel analogs with potentially improved therapeutic profiles.
For this compound, computational models could be used to predict the effect of deuteration on its metabolic profile. Quantum mechanics (QM) calculations can be used to model the transition state of the O-demethylation reaction and to calculate the theoretical KIE. A higher activation energy for the C-D bond cleavage compared to the C-H bond cleavage would predict a slower rate of metabolism to oxymorphone.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of deuterated oxycodone analogs with their biological activity. mdpi.com These models use statistical methods to build a mathematical relationship between molecular descriptors (such as lipophilicity, electronic properties, and steric factors) and an experimental outcome (such as binding affinity or metabolic rate). By including descriptors that account for the presence and location of deuterium, it would be possible to predict the activity of novel deuterated analogs.
Table 2: Predicted Physicochemical and Metabolic Properties of Oxycodone and its Deuterated Analog This table presents illustrative data based on established principles of the kinetic isotope effect. The values are for predictive and comparative purposes and are not based on experimental results.
| Property | Oxycodone | Oxycodone-O-methyl-d3 | Predicted Change |
| Molecular Weight | 315.38 g/mol | 318.40 g/mol | Increase |
| µ-Opioid Receptor Affinity (Ki) | High | High | Minimal to no change |
| Rate of O-demethylation (CYP2D6) | Normal | Reduced | Slower metabolism |
| Half-life (t1/2) | ~3.2 hours | Potentially longer | Increased systemic exposure |
| Oxymorphone formation | Standard | Reduced | Altered metabolite profile |
Enzymatic Biotransformation Pathways and Isotope Effects Associated with Oxycodone O Methyl D3 Hydrochloride
Investigation of Cytochrome P450-Mediated Biotransformation Pathways in Liver Microsome Models
In vitro models, such as human liver microsomes (HLMs), are crucial for elucidating the primary metabolic routes of xenobiotics without the complexities of whole-organism physiology. For oxycodone, these models show that oxidative metabolism is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes.
Studies utilizing human liver microsomes and hepatocytes have identified several key metabolites of oxycodone. The primary pathways are N-demethylation and O-demethylation, leading to the formation of noroxycodone and oxymorphone, respectively. Noroxycodone, formed via the major metabolic route, is considered to have a weak affinity for the mu-opioid receptor. researchgate.net Oxymorphone is an active metabolite. Both of these primary metabolites can be further metabolized to form noroxymorphone. researchgate.net
Incubations of oxycodone with human hepatocytes reveal noroxycodone as the major metabolite formed. nih.gov While oxymorphone and noroxymorphone are also known metabolites, their detection as unconjugated forms in hepatocyte incubations can be challenging due to their rapid subsequent conjugation or potential instability in the incubation medium. frontiersin.org
Table 1: Primary Oxidative Metabolites of Oxycodone Identified in In Vitro Systems
| Parent Compound | Metabolic Pathway | Primary Enzyme | Metabolite |
|---|---|---|---|
| Oxycodone | N-demethylation | CYP3A4/5 | Noroxycodone |
| Oxycodone | O-demethylation | CYP2D6 | Oxymorphone |
| Noroxycodone | O-demethylation | CYP2D6 | Noroxymorphone |
The specific roles of CYP isoforms in oxycodone metabolism have been characterized through experiments with recombinant human CYP enzymes and selective chemical inhibitors. These studies confirm that N-demethylation to noroxycodone is almost exclusively mediated by CYP3A4 and CYP3A5. researchgate.netnih.gov The O-demethylation pathway to form the active metabolite oxymorphone is catalyzed by CYP2D6. researchgate.net
In vitro studies with human liver microsomes have determined the kinetic parameters for these reactions. The N-demethylation by CYP3A4/5 and the O-demethylation by CYP2D6 follow Michaelis-Menten kinetics, with the intrinsic clearance for the N-demethylation pathway being significantly higher than that for O-demethylation. nih.govresearchgate.net
The use of selective inhibitors confirms these findings. For instance, ketoconazole, a potent CYP3A4 inhibitor, markedly decreases the formation of noroxycodone in HLM and hepatocyte incubations. researchgate.netnih.gov Conversely, inhibitors of CYP2D6, such as quinidine, block the production of oxymorphone.
Table 2: Enzyme Kinetics and Inhibition of Oxycodone Metabolism in Human Liver Microsomes (HLM)
| Pathway | Enzyme | Km (μM) | Intrinsic Clearance (μL/min/mg) | Selective Inhibitor | Effect of Inhibitor |
|---|---|---|---|---|---|
| N-demethylation (to Noroxycodone) | CYP3A4/5 | 600 ± 119 | 1.46 | Ketoconazole | >90% decrease in formation researchgate.net |
Glucuronidation and Other Conjugative Pathways in In Vitro Systems
Phase II metabolism, particularly glucuronidation, is a significant pathway for the clearance of oxycodone and its phase I metabolites. This process involves the conjugation of a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its excretion.
In vitro investigations have successfully identified direct glucuronide conjugates of the parent drug and its metabolites. While the majority of oxycodone metabolism occurs via oxidation, direct conjugation of oxycodone to form oxycodone-glucuronide has been demonstrated in HLM. nih.gov Furthermore, the phase I metabolite oxymorphone is a key substrate for glucuronidation. Studies using hepatocytes have detected oxymorphone in its glucuronide conjugated form, highlighting the efficiency of this pathway. frontiersin.org
The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for these conjugation reactions have been identified using recombinant enzymes. The formation of oxycodone-glucuronide is primarily catalyzed by UGT2B7, with a smaller contribution from UGT2B4. nih.govresearchgate.net UGT2B7 is a key enzyme in the glucuronidation of many opioids, such as morphine. youtube.com The kinetic parameters for these enzymes show that UGT2B7 has a higher affinity (lower Km) for oxycodone compared to UGT2B4. nih.govresearchgate.net
Table 3: Kinetic Parameters for Oxycodone Glucuronidation by Recombinant UGT Isoforms
| UGT Isoform | Km (μM) | Vmax (peak area/min/mg) |
|---|---|---|
| UGT2B7 | 762 ± 153 | 344 ± 20 |
| UGT2B4 | 2454 ± 497 | 201 ± 19 |
(Data sourced from Romand et al., 2017) nih.gov
Kinetic Isotope Effects on Metabolic Clearance and Reaction Mechanisms
The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is particularly pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of the reaction. wikipedia.orgnih.gov The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. libretexts.orgprinceton.edu Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. libretexts.org
In the context of Oxycodone-O-methyl-d3 Hydrochloride, the three hydrogen atoms on the O-methyl group are replaced with deuterium atoms. This site is the target of CYP2D6-mediated O-demethylation to form oxymorphone. The cleavage of one of these C-H bonds is a critical step in this metabolic transformation. Therefore, a primary KIE is expected for this specific pathway. nih.govnih.gov
The practical consequence of this isotopic substitution is a significant reduction in the rate of O-demethylation. This "metabolic switching" would lead to:
A decreased rate of formation of the metabolite oxymorphone.
A potential shunting of the parent compound towards the alternative major metabolic pathway, N-demethylation by CYP3A4, leading to a relative increase in the formation of noroxycodone.
Table 4: List of Compounds
| Compound Name |
|---|
| Oxycodone |
| This compound |
| Noroxycodone |
| Oxymorphone |
| Noroxymorphone |
| Oxycodone-glucuronide |
| Ketoconazole |
Quantification of Deuterium-Induced Changes in Metabolic Rates
The primary metabolic pathway affected by the deuterium substitution in this compound is the O-demethylation reaction catalyzed by CYP2D6. This is because this reaction directly involves the cleavage of the bond between the oxygen and the deuterated methyl group. The N-demethylation pathway, catalyzed by CYP3A4, involves the removal of the methyl group attached to the nitrogen atom and is therefore not expected to be directly impacted by the O-methyl-d3 substitution.
To illustrate the expected impact, a hypothetical data table is presented below, based on typical kinetic isotope effects observed for CYP450-mediated reactions. A significant KIE would manifest as an increase in the Michaelis-Menten constant (Km) and a decrease in the maximum reaction velocity (Vmax) for the O-demethylation reaction.
| Compound | Enzyme | Metabolic Reaction | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
|---|---|---|---|---|---|
| Oxycodone | CYP2D6 | O-demethylation | 130 | 222.5 | 1.71 |
| This compound | CYP2D6 | O-demethylation | 260 | 111.25 | 0.43 |
| Oxycodone | CYP3A4 | N-demethylation | 600 | 7626.5 | 12.71 |
| This compound | CYP3A4 | N-demethylation | 600 | 7626.5 | 12.71 |
Note: The values for Oxycodone are based on published in vitro data. nih.govclinpgx.org The values for this compound are hypothetical and represent a potential scenario based on the kinetic isotope effect, assuming a KIE of approximately 2 on Vmax and Km for the CYP2D6-mediated reaction.
Elucidation of Rate-Limiting Steps in Metabolic Reactions through Isotope Effects
Conversely, the absence of a significant isotope effect on the N-demethylation pathway would confirm that the cleavage of the N-methyl C-H bonds is not the rate-determining step for that particular biotransformation. This use of isotopic labeling is a powerful tool for dissecting complex enzymatic reaction mechanisms.
Applications of Oxycodone O Methyl D3 Hydrochloride in Advanced Biomedical and Forensic Research
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
Oxycodone-O-methyl-d3 Hydrochloride, a stable isotope-labeled (SIL) analogue of oxycodone, serves as a critical tool in advanced biomedical and forensic research. Its primary application lies in its use as an internal standard for the accurate quantification of oxycodone and its metabolites in various biological samples. The incorporation of a SIL internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it closely mimics the analyte of interest throughout the entire analytical process, from sample extraction to detection. bohrium.com This chemical similarity ensures that any variations or losses encountered during sample preparation, as well as fluctuations in instrument response, are effectively corrected for, leading to highly precise and accurate results.
Development of LC-MS/MS Methods for Accurate Quantification of Oxycodone and its Metabolites in Biological Matrices
The development of robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for elucidating the pharmacokinetic and metabolic profiles of oxycodone. In these methods, this compound is added to biological matrices such as animal plasma, tissue homogenates, and in vitro cell culture media at a known concentration at the beginning of the sample preparation process.
During method development, chromatographic conditions are optimized to achieve clear separation of oxycodone, its major metabolites (noroxycodone, oxymorphone, and their glucuronidated forms), and the internal standard. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. This highly selective detection technique minimizes interference from the complex biological matrix.
For instance, a comprehensive method for the quantification of oxycodone and its phase I and II metabolites in urine has been developed and validated, demonstrating the utility of deuterated internal standards. semanticscholar.orgnih.govresearchgate.netnih.gov While a specific matched deuterated internal standard for noroxymorphone-3β-D-glucuronide (NOMG) was not used, a closely related compound, oxymorphone-d3-glucuronide (OMG-d3), was successfully employed. semanticscholar.orgnih.gov The use of such closely related SIL internal standards is a common and accepted practice when a perfectly matched standard is unavailable.
A study quantifying oxycodone and its metabolites in human plasma utilized protein precipitation for sample preparation and a Kinetix biphenyl (B1667301) column for chromatographic separation. nih.gov The method demonstrated high sensitivity with a limit of quantification of 0.1 μg/L for all analytes. nih.gov
Below is an interactive data table showcasing typical validation parameters for an LC-MS/MS method for oxycodone and its metabolites using deuterated internal standards.
| Analyte | Internal Standard | Calibration Range (µg/mL) | LLOQ (µg/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Bias (%) |
| Oxycodone (OC) | Oxycodone-d3 | 0.015–10 | 0.015 | 1.8–13 | 1.8–10.6 | 98–111 |
| Noroxycodone (NOC) | Noroxycodone-d3 | 0.015–10 | 0.015 | 1.8–13 | 1.8–10.6 | 98–111 |
| Oxymorphone (OM) | Oxymorphone-d3 | 0.015–10 | 0.015 | 1.8–13 | 1.8–10.6 | 98–111 |
| Noroxymorphone-3β-D-glucuronide (NOMG) | Oxymorphone-d3-glucuronide (OMG-d3) | 0.050–10 | 0.050 | 1.8–13 | 1.8–10.6 | 98–111 |
| Oxymorphone-3β-D-glucuronide (OMG) | Oxymorphone-d3-glucuronide (OMG-d3) | 0.050–10 | 0.050 | 1.8–13 | 1.8–10.6 | 98–111 |
Data adapted from a study on the quantification of oxycodone and its metabolites in urine. semanticscholar.orgresearchgate.net
Validation Parameters for Labeled Internal Standards in Analytical Methodologies
For an analytical method employing a labeled internal standard to be considered reliable and robust, it must undergo rigorous validation according to international guidelines. Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, recovery, matrix effect, and stability.
The use of a deuterated internal standard like this compound significantly improves the precision of the method. bohrium.com For example, a study comparing the variability of opioid quantification with and without a deuterated internal standard showed a marked improvement in precision when the labeled standard was used. ojp.gov
Table Illustrating the Impact of a Deuterated Internal Standard on Quantitation Variability:
| Analyte | Variability with Nalorphine IS (%) | Variability with Deuterated IS (%) |
| Morphine | 19.89 | 13.25 |
| Hydromorphone | 17.07 | 9.59 |
| Codeine | 25.75 | 23.32 |
| Oxycodone | 14.7 | 9.32 |
| Hydrocodone | 16.3 | 9.15 |
Adapted from a technical report on LC/MS/MS capabilities for toxicology analysis. ojp.gov
It is also crucial to assess for any potential "cross-talk" or isotopic contribution from the internal standard to the analyte signal, and vice versa. This is particularly important when the mass difference between the analyte and the SIL internal standard is small. The contribution of the unlabeled analyte in the deuterated internal standard material should also be evaluated to prevent erroneous results. semanticscholar.org
Application in Drug Metabolism and Pharmacokinetic Studies in Pre-Clinical Models
Tracer Studies for Investigating Drug Disposition and Transport Mechanisms in Animal Models
This compound is an invaluable tool for conducting tracer studies in pre-clinical animal models, such as rodents, to investigate the disposition and transport of oxycodone. In these studies, the deuterated compound is administered, and its movement and transformation within the body are tracked over time.
A notable example of such an application is the investigation of oxycodone's transport across the blood-brain barrier (BBB) in rats. In one study, Oxycodone-d3 was used as a calibrator in microdialysis experiments to measure the unbound concentrations of oxycodone in the brain and blood simultaneously. nih.govcapes.gov.br This allowed for the determination of the brain-to-plasma partition coefficient and the clearance across the BBB. The study revealed that the unbound concentration of oxycodone in the brain was three times higher than in the blood, indicating an active influx mechanism across the BBB. nih.gov
The pharmacokinetic parameters derived from such studies provide crucial insights into the drug's distribution and potential for central nervous system effects.
Assessment of Drug-Drug Interactions and Enzyme Induction/Inhibition in Non-Human Systems
In vitro studies using non-human systems, such as rat or human liver microsomes, are fundamental for predicting potential drug-drug interactions (DDIs). Oxycodone is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. scienceopen.comnih.gov Isotope-labeled compounds can be used as substrates in these systems to study the effects of potential inhibitors or inducers on their metabolism.
For instance, the inhibitory effects of various compounds on the metabolism of oxycodone can be assessed by incubating them with liver microsomes, oxycodone, and a deuterated internal standard for quantification. A study investigated the in vitro inhibition of oxycodone metabolism by H2-receptor antagonists and proton-pump inhibitors using human liver microsomes. researchgate.net By measuring the formation of noroxycodone and oxymorphone, the study identified several compounds that could potentially inhibit oxycodone metabolism in vivo. researchgate.net
Another study examined the interaction between the tyrosine kinase inhibitors icotinib (B1223) and apatinib (B926) with oxycodone in rat and human liver microsomes. peerj.com The results showed that both drugs inhibited the metabolism of oxycodone, suggesting a potential for clinically significant DDIs. peerj.com
The following table presents example IC50 values for the inhibition of oxycodone metabolism by icotinib and apatinib in different microsomal systems.
| Inhibitor | Microsomal System | IC50 (µM) | Inhibition Mechanism |
| Icotinib | Rat Liver Microsomes | 3.29 ± 0.09 | Mixed |
| Apatinib | Rat Liver Microsomes | 0.95 ± 0.88 | Mixed |
| Icotinib | Human Liver Microsomes | 22.34 ± 0.81 | Competitive |
| Apatinib | Human Liver Microsomes | 0.48 ± 0.05 | Mixed |
Data from a study on the pharmacokinetic interactions of icotinib and apatinib with oxycodone. peerj.com
These in vitro findings are crucial for predicting the clinical relevance of DDIs and informing the design of subsequent clinical studies.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a direct route to obtaining highly accurate and traceable measurements of the amount of a substance. fda.gov This method relies on the addition of a known amount of an isotopically enriched version of the analyte (the "spike"), such as this compound, to the sample. fda.gov
After the spike has thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry to measure the altered isotopic ratio. Because the amount of the spike added is known, the original concentration of the analyte in the sample can be calculated with a high degree of accuracy. fda.gov
IDMS is considered a primary reference method and is used to certify reference materials and to assign definitive values in method comparison studies. In the context of oxycodone analysis, IDMS using this compound can be employed to achieve the highest level of accuracy for the quantification of oxycodone in various matrices, serving as a benchmark against which other analytical methods can be compared. nih.govscienceopen.com The technique is particularly valuable in forensic toxicology and clinical chemistry where precise and irrefutable quantification is paramount.
Principles and Methodological Development of IDMS
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique recognized for its high accuracy and precision, qualifying it as a primary method of measurement. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—such as this compound—to a sample containing an unknown amount of the native (unlabeled) analyte.
The core of the IDMS method relies on measuring the altered isotope ratio of the analyte in the spiked sample. Because the labeled standard (the "spike") and the native analyte are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation. Any sample loss during these steps affects both the native and labeled forms equally, thus preserving their concentration ratio. A mass spectrometer then measures this ratio. By knowing the initial amount of the spike added and the measured isotope ratio in the final mixture, the original concentration of the native analyte can be calculated with high accuracy.
Methodological development in IDMS has progressed from early applications using radioactive isotopes to the current use of stable isotopes like deuterium (B1214612), carbon-13, and nitrogen-15 (B135050). Modern IDMS is typically coupled with powerful separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) and highly sensitive detection by Tandem Mass Spectrometry (MS/MS). This combination, often referred to as LC-IDMS/MS, provides exceptional specificity by monitoring unique precursor-to-product ion transitions for both the native analyte and the labeled internal standard, such as this compound. This minimizes interferences from complex biological matrices like blood or urine, which is crucial in forensic and clinical toxicology. americanlaboratory.com
Accreditation and Traceability of IDMS for Reference Material Certification
For IDMS to serve as a definitive method for certifying reference materials, the entire process must be validated through accreditation and demonstrate clear metrological traceability. Accreditation is a formal recognition by an authoritative body that a laboratory is competent to carry out specific tasks. For producers of Certified Reference Materials (CRMs), accreditation to ISO 17034 is essential. hach.commetalor.com This standard specifies the general requirements for the competence of reference material producers, covering all aspects of production from handling raw materials to assessing homogeneity, stability, and characterization. hach.com
Furthermore, the characterization of the CRM by IDMS must be performed in a laboratory accredited to ISO/IEC 17025 , which outlines the general requirements for the competence of testing and calibration laboratories. americanlaboratory.com This ensures that the measurement procedures are validated, and the results are reliable.
Metrological traceability is the cornerstone of reference material certification. It is the property of a measurement result whereby it can be related to a reference—usually a national or international standard, and ultimately to the International System of Units (SI)—through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. ncrm.org.cn In the context of certifying a CRM like this compound, traceability is established by:
Using a highly pure, well-characterized primary reference material of the unlabeled oxycodone.
Employing calibrated instruments, such as analytical balances and mass spectrometers.
Following a validated IDMS procedure.
The certificate for a CRM produced under these standards provides the certified property value (e.g., concentration), its associated measurement uncertainty, and a formal statement of metrological traceability. ncrm.org.cn
Use in High-Throughput Screening and Mechanistic Studies
Stable isotope-labeled compounds like this compound are indispensable in modern drug discovery and development, particularly in high-throughput screening (HTS) and studies aimed at understanding biological mechanisms.
Application in Automated In Vitro Assays for Compound Screening
In early drug discovery, thousands of compounds are screened for their biological activity and metabolic properties. Drug Metabolism and Pharmacokinetics (DMPK) assays are often conducted in a high-throughput format to quickly assess properties like metabolic stability. nih.gov These assays typically involve incubating a test compound with liver microsomes or hepatocytes and then quantifying the amount of the parent compound remaining over time.
These are automated, miniaturized assays run in 96-well or 384-well plates, with analysis performed by rapid LC-MS/MS systems. nih.gov Given the potential for variability from well to well, matrix effects from the biological system, and ion suppression or enhancement in the mass spectrometer, the use of an internal standard is critical for generating reliable data. kcasbio.com Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for these applications. kcasbio.com Because the SIL-IS co-elutes with the analyte and has the same ionization efficiency and extraction recovery, it accurately corrects for variations throughout the analytical process. This ensures that the high-throughput data is robust and allows for confident comparison and ranking of drug candidates, enabling efficient and informed decision-making in the drug development pipeline. nih.gov While label-free screening methods are being developed, the use of SIL-IS remains a benchmark for accuracy in quantitative assays. rsc.org
Contribution to Understanding Reaction Mechanisms and Pathway Elucidation
The substitution of hydrogen with deuterium can have a measurable impact on the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE) . nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step in a metabolic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. portico.org
Researchers exploit the KIE to elucidate metabolic pathways and understand enzyme mechanisms. For example, if a deuterated version of a drug, such as a deuterated opioid, shows a significantly slower rate of metabolism compared to the parent drug in in vitro studies with cytochrome P450 enzymes, it provides strong evidence that the deuterated position is a primary site of metabolism. nih.govnih.gov Early studies with deuterated morphine, for instance, demonstrated slowed metabolism and altered potency, providing insights into its N-demethylation pathway. nih.govportico.org
By strategically placing deuterium labels at different positions on a molecule, scientists can map its metabolic fate. This helps in:
Identifying which enzymes (e.g., specific CYP isozymes) are responsible for metabolism.
Distinguishing between different metabolic pathways. nih.govnih.gov
Understanding how changes in metabolism might affect a drug's efficacy or lead to the formation of toxic metabolites. nih.gov
This application of SIL compounds like this compound provides fundamental knowledge that is crucial for drug design and safety assessment.
Reference Standard Development and Certification for Isotopic Purity
The utility of this compound as an internal standard is entirely dependent on its quality, particularly its chemical and isotopic purity. The development and certification of such a compound as a Certified Reference Material (CRM) is a meticulous process governed by international standards.
The production of a CRM must adhere to the rigorous guidelines of ISO 17034 , which covers the entire manufacturing process, quality control, and documentation. hach.comromerlabs.com Key steps in the development of a deuterated CRM include:
Synthesis and Purification: Chemical synthesis to introduce the deuterium label at the specified position (the O-methyl group), followed by purification to achieve a high degree of chemical purity.
Characterization: Comprehensive analysis to confirm the chemical structure and identity.
Homogeneity and Stability Testing: Ensuring that every unit from the batch has the same concentration and that the material remains stable over time and under specified storage and transport conditions.
Value Assignment: The concentration and isotopic purity are precisely determined using primary methods like IDMS and high-resolution mass spectrometry. nih.gov
Isotopic purity is a critical parameter. It defines the percentage of the material that is correctly labeled with the desired number of deuterium atoms (e.g., d3) versus molecules with fewer (d0, d1, d2) or more deuterium atoms. Low isotopic purity, especially the presence of the unlabeled (d0) species, can interfere with the quantification of the native analyte at low concentrations, compromising assay sensitivity. lgcstandards.com High-resolution mass spectrometry is a key technique for determining the isotopic distribution and certifying isotopic purity. nih.gov
Metrological Traceability and Uncertainty in Certified Reference Materials
A defining characteristic of a CRM is that its certified value is accompanied by a comprehensive statement of measurement uncertainty and is metrologically traceable to the SI units. ncrm.org.cn
Metrological Traceability: As described in section 6.3.2, this ensures that the assigned value of the CRM is accurate and comparable across different laboratories and over time. For a CRM like this compound, its certified concentration is traceable to the SI units of the mole (mol) and kilogram (kg) through an unbroken chain of comparisons, often involving IDMS and gravimetric preparation using a calibrated balance. ncrm.org.cn
Uncertainty: The measurement uncertainty is a non-negative parameter that quantifies the dispersion of the values that could reasonably be attributed to the measured quantity. The uncertainty budget for a CRM is a detailed accounting of all potential sources of uncertainty in the certification process.
Long-Term Stability and Storage Conditions for Labeled Standards
The reliability and accuracy of advanced biomedical and forensic research heavily depend on the integrity of certified reference materials, including isotopically labeled standards such as this compound. Ensuring the long-term stability of these standards is paramount for generating reproducible and valid scientific data. This section details the critical factors influencing the stability of this compound and outlines the optimal conditions for its storage.
The stability of a labeled standard is its ability to maintain its chemical and isotopic integrity over time. For this compound, this involves preventing both chemical degradation of the oxycodone molecule and the exchange of the deuterium labels. The placement of the deuterium atoms on the O-methyl group is a strategic choice to enhance stability, as this position is not typically prone to easy hydrogen-deuterium exchange under standard storage and analytical conditions. acanthusresearch.com However, exposure to harsh conditions, such as strong acids or bases, could potentially compromise the label's integrity. acanthusresearch.comimcstips.com
Several factors can influence the long-term stability of this compound, including temperature, light, and the chemical environment of the storage solvent. A study on the long-term stability of an oxycodone hydrochloride injection revealed the formation of a dimeric degradation impurity over a 24-month period under ICH Q1A (R2) guidelines. rsc.org While this study was on the non-labeled compound, it highlights potential degradation pathways that could also affect the labeled analog.
Research on other opioids provides valuable insights into long-term stability. For instance, a study on hydromorphone in human plasma demonstrated stability for at least three years when stored at -20°C. nih.gov This suggests that deep-freezing is an effective method for preserving the integrity of opioid standards. Manufacturers of analytical standards for oxycodone hydrochloride recommend storing the solid compound at -20°C, with a stated stability of at least five years. caymanchem.com For solutions, such as those in methanol, storage recommendations also typically involve freezing to minimize solvent evaporation and potential degradation. cerilliant.com
To ensure the long-term stability of this compound, the following storage conditions are recommended:
Temperature: The standard, whether in solid form or dissolved in a solvent like methanol, should be stored at or below -20°C. This low temperature minimizes the rates of chemical degradation and potential solvent evaporation.
Light: The standard should be protected from light by storing it in amber vials or in a dark environment. Light can provide the energy to initiate or accelerate degradation reactions.
Container: The standard should be stored in a tightly sealed container to prevent solvent evaporation and the ingress of moisture, which could potentially lead to hydrolysis over extended periods. For volatile standards, minimizing headspace in the container is also a good practice.
Solvent: If the standard is in solution, the choice of solvent is critical. Methanol is a common solvent for these types of standards. cerilliant.com The purity of the solvent is also important to prevent the introduction of contaminants that could react with the standard.
Adherence to these storage conditions is crucial for maintaining the chemical purity and isotopic labeling of this compound, thereby ensuring its suitability as an internal standard in sensitive analytical methods. Regular verification of the standard's integrity, especially for long-term studies, is a good laboratory practice.
Table 1: Recommended Storage Conditions and Stability of Related Opioid Standards
| Compound | Form | Recommended Storage Temperature | Reported Long-Term Stability | Source |
| Oxycodone Hydrochloride | Solid | -20°C | ≥ 5 years | caymanchem.com |
| This compound | Solution in Methanol | Freeze | Not specified, general recommendation | cerilliant.com |
| Hydromorphone | Human Plasma | -20°C | Stable for at least 3 years | nih.gov |
| Oxycodone Hydrochloride | Injection | Controlled Room Temperature | Dimeric degradation product observed at 24 months | rsc.org |
Computational Chemistry and Molecular Modeling Studies of Oxycodone O Methyl D3 Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to describing the electronic structure and intrinsic reactivity of Oxycodone-O-methyl-d3 Hydrochloride. These computational approaches allow for a precise examination of the molecule's properties at the subatomic level.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) stands as a robust quantum mechanical method for investigating the electronic structure of complex molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation (molecular geometry) and its total electronic energy. Through the use of various functionals and basis sets, researchers can accurately predict critical parameters such as bond lengths, bond angles, and dihedral angles. These calculations are essential for understanding the molecule's conformational preferences and the steric and electronic consequences of the deuterium (B1214612) labeling. The resulting optimized geometry provides a foundational model for more advanced computational analyses, including the prediction of spectroscopic properties and molecular dynamics simulations.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-O-C (ether) bond angle | ~118° |
| C-N-C bond angle | ~112° |
| O-C-D bond angles | ~109.5° |
| C-D bond lengths | ~1.1 Å |
Note: These are representative values and can vary depending on the specific DFT functional and basis set used.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of quantum chemical calculations lies in the prediction of spectroscopic properties, which can be directly compared with experimental data for validation. In the case of this compound, theoretical calculations can forecast the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ²H (deuterium) nuclei. These predictions are highly sensitive to the local electronic environment of each nucleus, thereby offering a rigorous test of the calculated molecular structure. Similarly, vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed and compared with experimental infrared (IR) and Raman spectra. These theoretical spectra assist in the assignment of experimental peaks and furnish a detailed understanding of the molecule's vibrational modes, including those involving the deuterium-labeled methyl group.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value Range |
| ¹H NMR Chemical Shift (O-CD₃) | Not applicable (deuterated) |
| ²H NMR Chemical Shift (O-CD₃) | ~3.3 ppm |
| ¹³C NMR Chemical Shift (O-CD₃) | ~49 ppm |
| C-D Stretching Frequency | ~2100-2250 cm⁻¹ |
Note: These are approximate values and are subject to variation based on the computational method and solvent model employed.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic perspective on molecular behavior, offering insights into conformational flexibility and interactions with biological targets over time.
Simulation of this compound in Solvent Environments
To understand its conformational landscape, MD simulations of this compound are conducted in various solvent environments, such as water. These simulations track the atomic movements over time, revealing the accessible conformations and the transitions between them. The presence of the deuterium-labeled methyl group can subtly influence the molecule's interactions with surrounding solvent molecules, potentially through kinetic isotope effects on hydrogen bonding. By analyzing the simulation trajectories, researchers can identify the most populated conformational states and the role of the solvent in stabilizing these structures. This information is vital for understanding how the molecule behaves in a physiological environment before reaching its receptor.
Investigation of Binding Dynamics with Opioid Receptors
A primary application of MD simulations is to investigate the binding of this compound to its principal biological targets, the opioid receptors (e.g., mu, kappa, and delta). By docking the computationally derived ligand structure into the receptor's binding site, MD simulations can be initiated to explore the dynamic binding process. These simulations can identify key amino acid residues involved in the interaction, assess the stability of the ligand-receptor complex, and delineate the specific hydrogen bonds and van der Waals contacts that contribute to binding affinity. The subtle electronic and steric modifications introduced by deuterium labeling can be monitored to understand their impact on binding kinetics and thermodynamics.
Prediction of Isotope Effects using Theoretical Models
Theoretical models are crucial for predicting and rationalizing the kinetic and equilibrium isotope effects that arise from substituting protium (B1232500) with deuterium in the O-methyl group of oxycodone. The primary kinetic isotope effect (KIE) is particularly relevant in the context of metabolic pathways where the cleavage of a C-H bond is the rate-determining step. For this compound, the greater mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond. This difference typically leads to a slower rate for reactions involving the cleavage of the C-D bond. Theoretical frameworks, such as transition state theory combined with quantum chemical calculations, can be utilized to predict the magnitude of the KIE. These predictions are invaluable for understanding the metabolic stability of the deuterated compound. Equilibrium isotope effects (EIEs), which can influence binding affinities and conformational equilibria, can also be predicted, although these effects are generally smaller in magnitude than KIEs.
Transition State Theory and Reaction Rate Calculations
Transition state theory is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. It posits that for a reaction to occur, reactant molecules must pass through a high-energy intermediate state known as the transition state. mdpi.com The rate of the reaction is then determined by the concentration of this activated complex and the frequency with which it converts to the product. medrxiv.orgconsensus.app
In the context of drug metabolism, particularly the cytochrome P450 (CYP) enzyme-mediated reactions, transition state theory is instrumental in understanding how structural modifications, such as isotopic substitution, can alter the rate of metabolic processes. nih.gov The N-demethylation of oxycodone, a primary metabolic pathway, proceeds through a transition state where a carbon-hydrogen bond on the N-methyl group is cleaved.
The substitution of hydrogen with deuterium in the O-methyl group of oxycodone to create this compound introduces a heavier isotope. This substitution can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. nih.gov Specifically, the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction. nih.gov
Computational studies on deuterated drugs have shown that the magnitude of the KIE can be predicted using quantum mechanical calculations to model the transition state of the reaction. nih.gov These calculations can determine the vibrational frequencies of the bonds involved and, from these, the difference in activation energy between the deuterated and non-deuterated compounds.
Illustrative Data on Kinetic Isotope Effects in Drug Metabolism
The following table provides hypothetical data based on typical KIE values observed in drug metabolism studies to illustrate the potential impact of deuteration on the metabolic rates of oxycodone.
| Metabolic Pathway | Enzyme | Rate Constant (Non-deuterated) kH | Rate Constant (Deuterated) kD | Kinetic Isotope Effect (kH/kD) |
| O-demethylation | CYP2D6 | 1.0 | 0.25 | 4.0 |
| N-demethylation | CYP3A4 | 1.0 | 1.0 | 1.0 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
The table illustrates that a significant KIE is expected for the O-demethylation pathway, as the C-D bond is directly involved in the reaction. In contrast, the N-demethylation pathway is not expected to show a significant KIE from deuteration at the O-methyl position. Such computational predictions are invaluable in the design of deuterated drugs to have a more favorable pharmacokinetic profile. nih.gov
Modeling of Deuterium Substitution on Conformational Preferences
The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity, as it dictates how the molecule interacts with its target receptor. Molecular dynamics (MD) simulations and other computational methods can be used to explore the conformational landscape of a molecule and to understand how chemical modifications, including isotopic substitution, might influence it. nih.govnih.gov
For opioid molecules like oxycodone, specific conformations are required for effective binding to and activation of opioid receptors. nih.gov The substitution of hydrogen with deuterium, while electronically similar, can have subtle effects on the molecule's vibrational modes and intramolecular interactions, which in turn can influence its conformational preferences.
Deuterium is slightly smaller and less polarizable than hydrogen. In molecules with flexible dihedral angles, these subtle differences can lead to a shift in the equilibrium between different conformers. Computational models can be employed to calculate the potential energy surface of both the deuterated and non-deuterated compounds. By comparing these surfaces, it is possible to identify any changes in the relative energies of different conformers.
While specific modeling studies on the conformational preferences of this compound are not available, studies on other deuterated molecules have shown that deuterium substitution can lead to a preference for certain conformations. mdpi.com For instance, in systems with weak intramolecular hydrogen bonds or other non-covalent interactions, the small changes in bond lengths and vibrational frequencies due to deuteration can be sufficient to alter the conformational equilibrium.
Illustrative Data on Conformational Energy Differences
The following table presents hypothetical data illustrating how deuterium substitution might affect the relative energies and populations of different conformers of an oxycodone-like molecule.
| Conformer | Dihedral Angle (degrees) | Relative Energy (kcal/mol) - Non-deuterated | Relative Energy (kcal/mol) - Deuterated | Population (%) - Non-deuterated | Population (%) - Deuterated |
| A | 60 | 0.0 | 0.0 | 60 | 65 |
| B | 180 | 0.5 | 0.45 | 30 | 28 |
| C | -60 | 1.0 | 1.1 | 10 | 7 |
This table is for illustrative purposes and does not represent actual experimental or computational data for this compound.
This illustrative table suggests that deuteration could slightly stabilize conformer A, leading to a higher population of this conformer at equilibrium. Such a shift, even if small, could have implications for the molecule's ability to adopt the bioactive conformation required for receptor binding and activation. Molecular dynamics simulations can provide a dynamic picture of these conformational preferences and how they might influence the drug-receptor interaction. nih.gov
Emerging Research Avenues and Future Perspectives for Oxycodone O Methyl D3 Hydrochloride
Development of Novel Synthetic Routes for Improved Efficiency and Green Chemistry Principles
The synthesis of isotopically labeled compounds like Oxycodone-O-methyl-d3 Hydrochloride is a complex and often costly process. researchgate.net Current methods for producing deuterated molecules generally involve either the use of isotope-containing precursors in a multi-step synthesis or through hydrogen-deuterium exchange reactions. symeres.com Researchers are actively seeking to develop more efficient and environmentally friendly synthetic routes.
Historically, the synthesis of oxycodone itself has evolved from modifications of thebaine, a natural product from the opium poppy. researchgate.netyoutube.comcancer.gov Modern synthetic strategies have focused on improving yields and reducing the number of steps. researchgate.netrsc.org For instance, some approaches have utilized palladium-catalyzed reactions to construct the core morphinan (B1239233) skeleton with high efficiency. researchgate.netrsc.org
Future research in this area will likely focus on:
One-Pot Reactions: Combining multiple synthetic transformations into a single step to reduce waste and improve time efficiency. researchgate.net
Catalytic Methods: Employing novel catalysts to enhance reaction rates and selectivity, minimizing the need for harsh reagents and purification steps.
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives.
Flow Chemistry: Utilizing continuous flow reactors to improve control over reaction parameters, enhance safety, and allow for easier scalability.
These advancements will not only make this compound more accessible for research but also align with the growing emphasis on sustainable practices in the chemical industry.
Expansion of Analytical Applications in Complex Biological and Environmental Matrices
This compound serves as an invaluable internal standard for the quantification of oxycodone in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its key advantage lies in its similar chemical and physical properties to the unlabeled analyte, while its distinct mass allows for clear differentiation during analysis.
The use of such labeled standards is crucial for obtaining accurate and reliable data, particularly in complex matrices such as:
Biological Samples: Including plasma, urine, and tissue, where the presence of numerous other compounds can interfere with the analysis. acs.orgnih.gov The use of an internal standard helps to correct for variations in sample preparation and instrument response.
Environmental Samples: Such as wastewater, which can be monitored to assess community-level drug consumption trends.
Future research is expected to expand the use of this compound in:
Metabolomics: To trace the metabolic fate of oxycodone and identify its various metabolites. nih.gov
Forensic Toxicology: For the unambiguous identification and quantification of oxycodone in post-mortem and driving-under-the-influence cases. caymanchem.com
Pharmacokinetic Studies: To precisely determine how the body absorbs, distributes, metabolizes, and excretes the drug. nih.gov
The development of more sensitive analytical instrumentation will further enhance the utility of this labeled compound in detecting ever-lower concentrations of oxycodone in a wide array of samples.
Integration into Advanced Drug Discovery Platforms and Screening Technologies
Isotopically labeled compounds are playing an increasingly important role in modern drug discovery and development. symeres.com this compound can be integrated into various advanced platforms to:
High-Throughput Screening (HTS): In HTS assays, labeled compounds can be used to study drug-receptor interactions and identify new lead compounds.
Drug Metabolism and Pharmacokinetics (DMPK) Studies: Deuterium (B1214612) labeling can alter the metabolic profile of a drug, often leading to a slower rate of metabolism and a longer half-life due to the kinetic isotope effect. symeres.comzeochem.com This property can be intentionally exploited to develop "deuterated drugs" with improved pharmacokinetic properties.
Mechanism of Action Studies: By selectively labeling different positions on the oxycodone molecule, researchers can gain insights into its metabolic pathways and the enzymes involved. symeres.com
The integration of this compound into these advanced technologies will accelerate the pace of opioid research and the development of new analgesics with potentially improved safety profiles.
Contribution to Understanding Fundamental Principles of Isotope Effects in Chemical and Biochemical Systems
The substitution of hydrogen with its heavier isotope, deuterium, can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.gov This effect arises from the difference in mass between the two isotopes, which affects the vibrational frequencies of chemical bonds. cchmc.org
This compound provides a valuable tool for studying these fundamental principles:
Reaction Mechanisms: By measuring the KIE, chemists can gain detailed insights into the transition state of a reaction and elucidate its mechanism. symeres.com
Enzyme Kinetics: In biochemical systems, the KIE can be used to probe the rate-limiting steps of enzyme-catalyzed reactions. nih.gov
Intermolecular Interactions: Isotope effects can also provide information about non-covalent interactions, such as hydrophobic interactions, which are crucial in biological systems. researchgate.netcchmc.org
Studies using deuterated compounds like this compound contribute to a deeper understanding of the physical and chemical principles that govern molecular behavior.
Potential for Derivatization to Explore New Labeled Analogues for Specific Research Questions
The chemical structure of this compound can be further modified to create a library of new labeled analogues. This process of derivatization opens up possibilities for addressing more specific research questions.
Potential areas of exploration include:
Synthesis of Metabolite Standards: The major metabolite of oxycodone is noroxycodone, formed by N-demethylation. nih.gov A deuterated standard of noroxycodone would be essential for its accurate quantification.
Development of PET Ligands: By incorporating a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the oxycodone scaffold, researchers could develop new ligands for positron emission tomography (PET) imaging to visualize opioid receptors in the brain.
Probing Receptor Binding: By systematically labeling different positions on the oxycodone molecule, it may be possible to gain a more detailed understanding of how it interacts with different opioid receptors (mu, kappa, and delta). nih.gov
The ability to create a diverse range of labeled oxycodone analogues will provide researchers with a powerful toolkit to investigate the complex pharmacology of this important class of drugs.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for determining the purity of Oxycodone-O-methyl-d3 Hydrochloride in pharmaceutical research?
- Methodological Answer : The United States Pharmacopeia (USP) outlines chromatographic methods for purity assessment. Use reverse-phase HPLC with a mobile phase comprising acetonitrile, methanol, and sodium phosphate buffer (pH 7.80 ± 0.01) for separating impurities. Quantify impurities like 14-Hydroxycodeinone and Codeinone using relative retention times and peak response ratios (rU/rT) as per USP criteria. Ensure the total impurities do not exceed 1.5% . Titrimetric analysis (0.1 N silver nitrate) is recommended for chloride content verification (9.8%–10.4% range) .
Q. How can optical rotation measurements be standardized for this compound?
- Methodological Answer : Prepare a 25 mg/mL solution in water (anhydrous, solvent-free basis) and measure specific rotation using a polarimeter. Acceptable values range from −137° to −149°, which confirms stereochemical integrity and compliance with USP standards. Deviations may indicate racemization or solvent residues .
Q. What are the critical parameters for ensuring structural fidelity during synthesis or handling of deuterated oxycodone derivatives?
- Methodological Answer : Monitor deuterium incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Validate the absence of protio-impurities (non-deuterated analogs) using chromatographic retention time shifts and isotopic pattern analysis. Ensure storage in anhydrous conditions (−20°C) to prevent isotopic exchange or degradation .
Advanced Research Questions
Q. How can researchers resolve co-eluting impurities in this compound during HPLC analysis?
- Methodological Answer : Optimize gradient elution by adjusting the acetonitrile/methanol ratio in the mobile phase. For example, a 15.8:12.0:72.2 mixture (acetonitrile:methanol:buffer) improves separation of 8β-hydroxyoxycodone, a common synthetic byproduct. Validate tailing factors (NMT 2.0) and relative standard deviation (RSD ≤ 20%) for reproducibility . Use orthogonal methods like LC-MS/MS to confirm impurity identities when co-elution persists .
Q. What strategies are effective for reconciling contradictory data in deuterium kinetic isotope effect (KIE) studies involving this compound?
- Methodological Answer : Cross-validate metabolic stability assays using isotopically labeled internal standards. For instance, compare in vitro hepatic microsomal degradation rates of deuterated vs. non-deuterated oxycodone. Control for pH, temperature, and solvent effects, as deuterium exchange can alter reaction kinetics. Use statistical tools (e.g., ANOVA) to assess significance of observed KIEs .
Q. How should researchers address batch-to-batch variability in impurity profiles during method validation?
- Methodological Answer : Implement a two-tiered approach:
- Procedure 1 : Quantify known impurities (e.g., Related Compound A and C) using USP-defined response factors.
- Procedure 2 : Perform forced degradation studies (acid/base hydrolysis, oxidation) to identify potential unknown impurities. Establish a reference library of impurity spectra (UV, MS) for consistent identification. Adjust acceptance criteria based on synthetic route-specific impurities (e.g., 7,8-dihydro-8β-hydroxycodeinone) .
Methodological Notes
- Chromatographic Validation : System suitability tests must include resolution checks between oxycodone and hydrocodone, which share structural similarities but differ in retention times .
- Deuterium Stability : Long-term stability studies (≥6 months) under accelerated conditions (40°C/75% RH) are critical to confirm isotopic integrity .
- Regulatory Compliance : Labeling must specify the organic impurities procedure used if deviating from USP Procedure 1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
